molecular formula C13H24N6O B2400266 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide CAS No. 2034412-85-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide

Cat. No.: B2400266
CAS No.: 2034412-85-4
M. Wt: 280.376
InChI Key: JXDBMLUSOUTGFN-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

  • Dissolve 4,6-bis(dimethylamino)-1,3,5-triazine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylamino groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous acids, the pivalamide moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Aqueous acids or bases are used to hydrolyze the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazine ring and dimethylamino groups play a crucial role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide can be compared with other triazine derivatives, such as:

    4,6-bis(dimethylamino)-1,3,5-triazine: Lacks the pivalamide moiety, resulting in different chemical and biological properties.

    2,4,6-trichloro-1,3,5-triazine: Contains chlorine atoms instead of dimethylamino groups, leading to different reactivity and applications.

    4,6-diamino-1,3,5-triazine:

The uniqueness of this compound lies in its combination of the triazine ring with dimethylamino groups and a pivalamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O/c1-13(2,3)10(20)14-8-9-15-11(18(4)5)17-12(16-9)19(6)7/h8H2,1-7H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDBMLUSOUTGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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